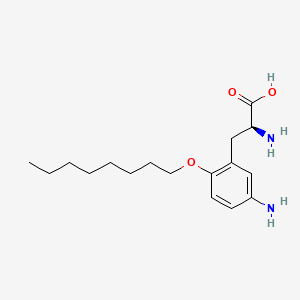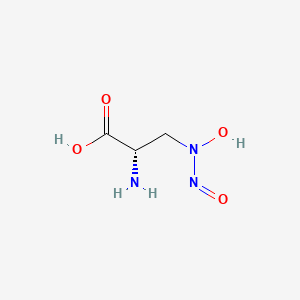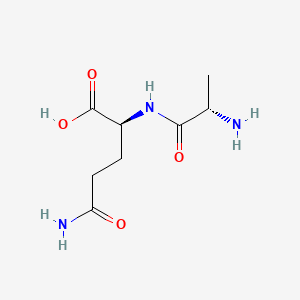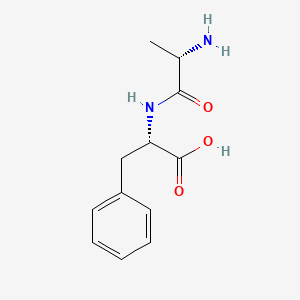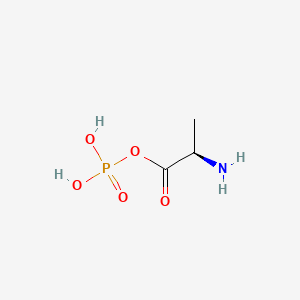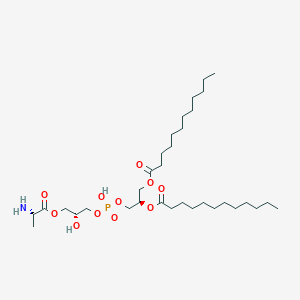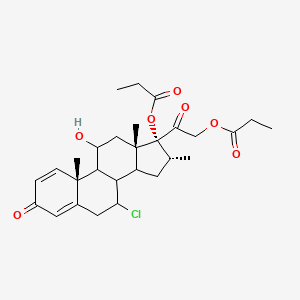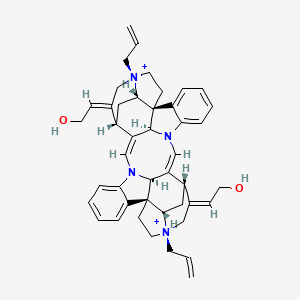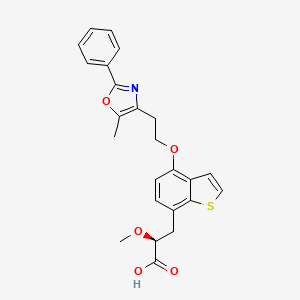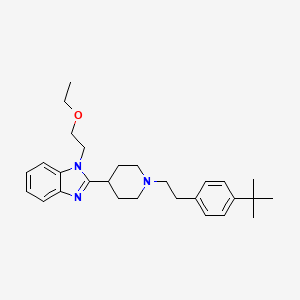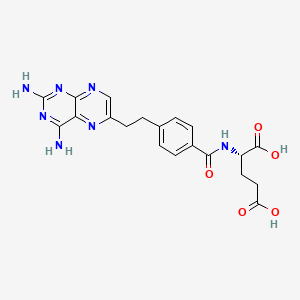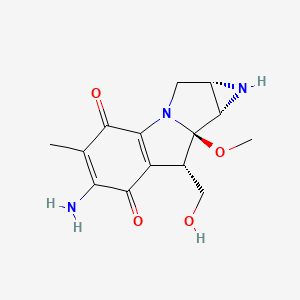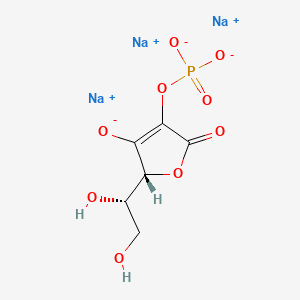
Sodium ascorbyl phosphate
Vue d'ensemble
Description
Sodium Ascorbyl Phosphate (SAP) is a stable, water-soluble form of vitamin C. It’s made by combining ascorbic acid with a phosphate and a salt. These compounds work with enzymes in the skin to split the ingredient and release pure ascorbic acid, which is the most researched form of vitamin C . SAP functions as an antioxidant on and within the skin. When used in higher amounts, it can be effective for brightening a dull skin tone, smoothing wrinkles, visibly firming skin, and reducing discolorations .
Synthesis Analysis
SAP is synthesized from ascorbic acid through a chemical reaction known as phosphorylation. During phosphorylation, ascorbic acid is combined with sodium and phosphate compounds under controlled conditions to form SAP . The method does not use any organic solvent, and has the advantages of simple technique, short reaction time, environmental safety, high product purity, and high stability .
Chemical Reactions Analysis
SAP provides a constant delivery of vitamin C into the skin. They also mediate an antioxidant action to act as a free radical scavenger . In cosmetic formulations, SAP is used as an active and stable precursor of vitamin C that is readily absorbed into the skin with a hydrating effect .
Physical And Chemical Properties Analysis
SAP is a white or pale yellow powder . It is water-soluble . The pH of a 1% solution in water is typically around 8.0 to 10.0 . It is stable in solution as well as in the solid state .
Applications De Recherche Scientifique
Topical Microemulsions : SAP is a hydrophilic derivative of ascorbic acid used in cosmetic and pharmaceutical preparations for its antioxidant action. It's stable in both oil-in-water (o/w) and water-in-oil (w/o) microemulsions, making it suitable for topical applications. The presence of thickening agents and the location of SAP in the microemulsion influence its release profiles (Spiclin, Homar, Zupancic-valant, & Gašperlin, 2003).
Skin Melanin and Erythema Reduction : SAP, combined with ascorbyl palmitate, has shown significant effects in reducing skin melanin and erythema. This property makes it beneficial for treating pigmentation disorders and dermatitis (Khan, Akhtar, Khan, Arshad, Naeem, Sohail, Ali, Rasool, & Nawaz, 2016).
Stability in Topical Preparations : Studies on the stability of SAP in microemulsions for topical use revealed that it's significantly more stable than ascorbyl palmitate, making it a preferred ingredient in topical formulations (Spiclin, Gašperlin, & Kmetec, 2001).
UV-induced Free Radical Scavenging : SAP has been effective against free radical formation in the skin induced by ultraviolet (UV) exposure, demonstrating its potential as a protective agent against UV-related skin damage (Jurkovic, Šentjurc, Kristl, Pečar, & Gašperlin, 2004).
Water-Glycerol System Stability : The stability of SAP in water-glycerol systems is influenced by factors like temperature and pH. This knowledge is crucial for optimizing its formulations (Dong, Zhang, Wei, & Dang, 2020).
Collagen Synthesis in Dermal Fibroblasts : SAP has shown the ability to stimulate collagen synthesis in dermal fibroblasts, supporting its use in skincare products aimed at enhancing skin health and appearance (Geesin, Gordon, & Berg, 1993).
Osteoblast Viability and Differentiation : SAP does not affect preosteoblast cell viability and positively influences their differentiation, making it a potential agent for bone tissue formation and periodontal healing (Okajima, Martinez, Pinheiro, Fonseca Silva, & Demasi, 2020).
Mécanisme D'action
Target of Action
Sodium Ascorbyl Phosphate (SAP) is a stable precursor of Vitamin C that is readily absorbed into the skin . Its primary targets are the skin cells, particularly the collagen-producing cells . It acts as an active and stable precursor of Vitamin C, delivering a constant supply of Vitamin C into the skin .
Mode of Action
SAP interacts with its targets by liberating Vitamin C in the skin . It mediates an antioxidant action, acting as a free radical scavenger . This interaction results in increased collagen production . SAP also has the ability to replenish Vitamin E’s antioxidant capacity .
Biochemical Pathways
SAP affects the biochemical pathways related to collagen synthesis and antioxidant defense . As a cofactor for a large family of dioxygenases, it controls transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also serves as a major antioxidant, effectively scavenging primary reactive oxygen species .
Pharmacokinetics
The pharmacokinetics of SAP involve its absorption into the skin, where it is then dephosphorylated by phosphatase enzymes to release the active Vitamin C . .
Result of Action
The action of SAP results in several molecular and cellular effects. It protects the cells of the skin, promotes collagen formation, controls the formation of senile keratosis, and lightens dark skin . It also diminishes some of the effects of photoaging .
Action Environment
The action, efficacy, and stability of SAP are influenced by environmental factors. For instance, SAP is exceptionally stable in aqueous solutions . It requires a pH of around 6-7 for optimal stability . Furthermore, it is resistant to oxidation, making it a preferable choice for cosmetic formulations .
Orientations Futures
SAP is a versatile form of vitamin C in cosmetics, offering benefits in terms of antioxidants, reducing spots, and improving skin brightness and texture . Considering that many topical formulations contain simple vitamin C, it is suggested that future studies may contribute to the development of more stable formulations with a combination of vitamin C derivatives to enhance their cosmetic benefits .
Analyse Biochimique
Biochemical Properties
Sodium ascorbyl phosphate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with collagen synthesis enzymes, where this compound promotes the hydroxylation of proline and lysine residues, essential for collagen stability and strength . Additionally, this compound interacts with free radicals, neutralizing them and preventing oxidative damage to cellular components .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances cell function by promoting collagen synthesis, which is vital for maintaining skin structure and integrity . This compound also influences cell signaling pathways, particularly those involved in antioxidant defense mechanisms. It upregulates the expression of genes associated with antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound impacts cellular metabolism by reducing oxidative damage and supporting the maintenance of cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron donor, neutralizing free radicals and preventing oxidative damage to biomolecules . This compound also binds to specific receptors on the cell surface, triggering signaling pathways that lead to the activation of antioxidant defense mechanisms . Additionally, it influences gene expression by modulating transcription factors involved in the regulation of antioxidant enzymes . These combined actions contribute to the overall protective effects of this compound at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability, which allows it to maintain its efficacy over extended periods . Studies have shown that this compound remains effective in reducing oxidative stress and promoting collagen synthesis even after prolonged exposure to air and light . Its long-term effects on cellular function are still being investigated, with some studies suggesting potential benefits in maintaining cellular homeostasis and preventing age-related cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance collagen synthesis and improve skin health without causing any adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and collagen synthesis . These interactions contribute to the overall metabolic effects of this compound in maintaining cellular health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . The localization and accumulation of this compound within cells are crucial for its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in antioxidant defense and collagen synthesis . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy.
Propriétés
IUPAC Name |
trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWOAFMPXPHEJ-OFBPEYICSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014965 | |
| Record name | Sodium ascorbyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66170-10-3 | |
| Record name | Sodium ascorbyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ascorbyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ascorbic acid, 2-(dihydrogen phosphate), sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ASCORBYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836SJG51DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].
A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].
A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].
A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.
A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.
A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.
ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:
- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].
- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].
- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].
- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].
A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].
A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].
- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].
- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].
- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].
- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].
- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].
ANone: Researchers utilize various in vitro models, including:
A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].
ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



